molecular formula C12H19N5 B11756523 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11756523
M. Wt: 233.31 g/mol
InChI Key: FANVRGAGQWPCLM-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features two pyrazole rings, each substituted with an ethyl group and connected via a methylene bridge to an amine group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution with Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Methylene Bridge: The methylene bridge connecting the two pyrazole rings to the amine group can be formed through a Mannich reaction, which involves the condensation of formaldehyde, the pyrazole derivative, and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the amine group.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: A similar pyrazole derivative with a different substitution pattern.

    1-ethyl-4-methyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.

    1-ethyl-1H-pyrazole-3-carboxamide: A pyrazole derivative with a carboxamide group.

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected via a methylene bridge to an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound characterized by its dual pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H14N4\text{C}_{10}\text{H}_{14}\text{N}_4

This molecular formula indicates that it comprises two pyrazole rings connected by a methylene bridge, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, a study evaluating similar pyrazole derivatives demonstrated antifungal activity against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm . While specific data on the dual pyrazole compound is limited, its structural similarity suggests potential efficacy in similar applications.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit enzymes. A related study investigated the alpha-amylase inhibition activity of pyrazole derivatives, revealing IC50 values significantly lower than that of acarbose, a standard alpha-amylase inhibitor. The results indicated that the tested compounds exhibited potent enzyme inhibition, suggesting that this compound may similarly affect carbohydrate metabolism through enzyme modulation .

CompoundIC50 (mg/mL)Comparison to Acarbose
Compound 10.134Better
Compound 20.012Much better
Acarbose0.26-

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another significant aspect of their biological activity. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The dual pyrazole structure allows for versatile binding capabilities through hydrogen bonding and other non-covalent interactions, leading to altered activity or function of these targets.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in preclinical models:

  • GlyT1 Inhibitor Development : A study identified a derivative with significant GlyT1 inhibitory activity (IC50 = 1.8 nM), showcasing the potential for developing treatments for schizophrenia without adverse central nervous system effects .
  • Fungal Growth Inhibition : Research on pyrazole-tetrazole hybrids demonstrated effective antifungal activity against multiple strains, providing insights into the structural requirements for bioactivity .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-3-16-6-5-12(15-16)9-13-7-11-8-14-17(4-2)10-11/h5-6,8,10,13H,3-4,7,9H2,1-2H3

InChI Key

FANVRGAGQWPCLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)CC

Origin of Product

United States

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